molecular formula C12H12BNO4 B1306838 3-(Furfurylaminocarbonyl)phenylboronic acid CAS No. 850567-27-0

3-(Furfurylaminocarbonyl)phenylboronic acid

Cat. No. B1306838
CAS RN: 850567-27-0
M. Wt: 245.04 g/mol
InChI Key: BYRIHRGFMYXTLC-UHFFFAOYSA-N
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Description

3-(Furfurylaminocarbonyl)phenylboronic acid is a boronic acid derivative that is used widely in the scientific field. It has a molecular formula of C12H12BNO4 and a molecular weight of 245.0 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a furfurylaminocarbonyl group attached to a phenylboronic acid moiety .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .

Scientific Research Applications

Catalytic Applications

Phenylboronic acids have been utilized as non-toxic catalysts in the synthesis of tetrahydrobenzo[b]pyrans, showcasing their role in facilitating efficient, rapid, and environmentally friendly reactions (Nemouchi et al., 2012).

Molecular Docking and Structural Analysis

Studies involving phenylboronic acids have detailed their conformational, structural, vibrational, and electronic properties, demonstrating their use in molecular docking and as synthetic intermediates in organic synthesis (Tanış et al., 2020).

Antimicrobial Properties

Research into (trifluoromethoxy)phenylboronic acids has explored their physicochemical, structural, antimicrobial, and spectroscopic properties, indicating potential for antibacterial applications (Adamczyk-Woźniak et al., 2021).

Enhanced Tumor Targeting and Penetration

Phenylboronic acid-decorated nanoparticles have been developed for tumor-targeted drug delivery, showing improved tumor accumulation and antitumor effects (Wang et al., 2016).

Glucose-Responsive Drug Delivery Systems

The incorporation of phenylboronic acid into glucose-responsive materials for insulin delivery highlights its significance in the development of responsive drug delivery systems (Ma & Shi, 2014).

Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials have shown promise in diagnostic and therapeutic applications, particularly in drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acid for glucose and sialic acid interactions (Lan & Guo, 2019).

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed and can cause skin and eye irritation . It’s important to handle it with care, avoid ingestion and inhalation, and use personal protective equipment .

properties

IUPAC Name

[3-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRIHRGFMYXTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393762
Record name 3-(Furfurylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850567-27-0
Record name 3-(Furfurylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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